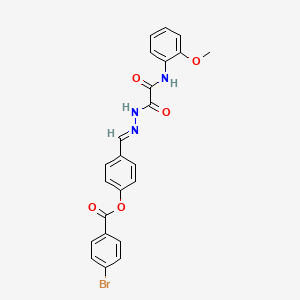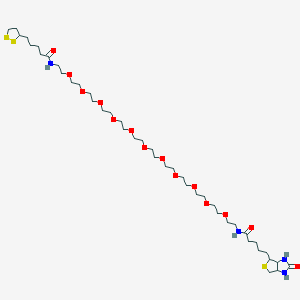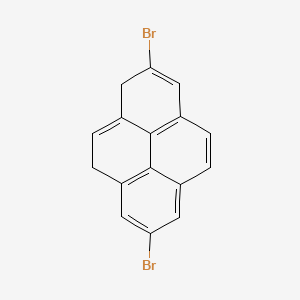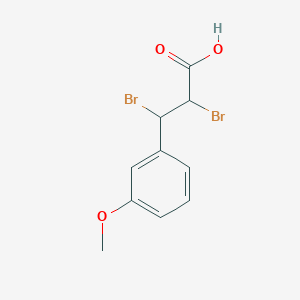
N-(2-bromo-4-methylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a heptyl chain, and a brominated phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method starts with the bromination of 4-methylphenyl to obtain 2-bromo-4-methylphenyl. This intermediate is then reacted with heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N-(2-bromo-4-methylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the brominated phenyl group, with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted phenyl derivatives .
科学的研究の応用
N-(2-bromo-4-methylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
作用機序
The mechanism of action of N-(2-bromo-4-methylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to modulate pathways related to oxidative stress and inflammation. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- N-(2-bromo-4-methylphenyl)-4-(3-chloropropyl)benzenesulfonamide
- 4-Bromo-N-(2-methylphenyl)benzamide
Uniqueness
N-(2-bromo-4-methylphenyl)-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its unique combination of a quinoline core and a heptyl chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C24H27BrN2O3 |
|---|---|
分子量 |
471.4 g/mol |
IUPAC名 |
N-(2-bromo-4-methylphenyl)-1-heptyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H27BrN2O3/c1-3-4-5-6-9-14-27-20-11-8-7-10-17(20)22(28)21(24(27)30)23(29)26-19-13-12-16(2)15-18(19)25/h7-8,10-13,15,28H,3-6,9,14H2,1-2H3,(H,26,29) |
InChIキー |
YLBDSGIZDYTTQT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)

![4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040996.png)
![4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12041002.png)

![methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate](/img/structure/B12041033.png)
![3-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041041.png)

![4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12041057.png)


